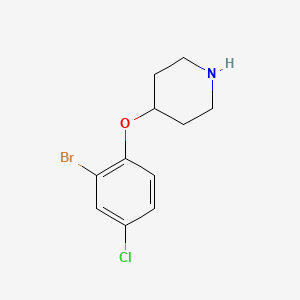![molecular formula C17H16N4O2 B7774886 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B7774886.png)
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide” is a chemical entity with significant importance in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide” involves several steps, including the use of specific reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is carried out on a larger scale using optimized methods to ensure high yield and purity. The industrial production methods often involve continuous flow processes, advanced reactors, and stringent quality control measures to meet the required standards.
Chemical Reactions Analysis
Types of Reactions: Compound “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide” undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, acids, bases, and solvents. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to determine their structure and properties.
Scientific Research Applications
Compound “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and disease treatment.
Industry: Compound “this compound” is utilized in industrial processes, including the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of compound “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The pathways involved in the compound’s mechanism of action are complex and are the subject of ongoing research to fully understand its effects.
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
These similar compounds share some structural features with “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide” but differ in their specific properties and applications.
Properties
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-6-2-5-9-14(11)23-10-15(22)20-21-17-13-8-4-3-7-12(13)16(18)19-17/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUKYNLDCGKPGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
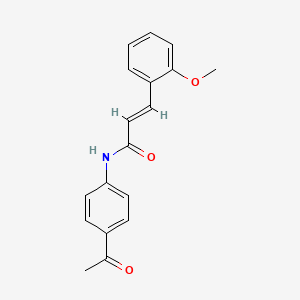
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methoxybenzamide](/img/structure/B7774821.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide](/img/structure/B7774831.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-naphthalen-2-yloxyacetamide](/img/structure/B7774839.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide](/img/structure/B7774846.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B7774849.png)
![Ethyl 5-acetyl-2-[2-(3-bromophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B7774859.png)
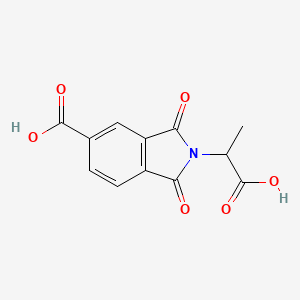
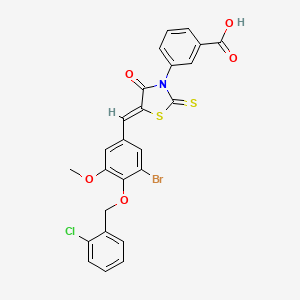
![3-[(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7774882.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide](/img/structure/B7774888.png)
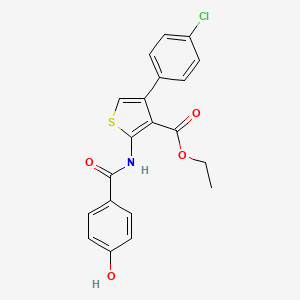
![4-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B7774907.png)
